N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(4-methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-13-8-10-15(11-9-13)21-25-27(23(33)26(21)16-6-4-3-5-7-16)22-18(24-14(2)29)20(31)19(30)17(12-28)32-22/h3-11,17-20,22,28,30-31H,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULCACGJHWSRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)C4C(C(C(C(O4)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-phenyl-5-thioxo-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings to provide a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Tetrahydropyran moiety
- Triazole ring
- Multiple hydroxyl groups
This structural complexity is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. Studies have demonstrated that N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl)acetamide analogs possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Compounds with hydroxyl and thioxo functionalities often act as enzyme inhibitors. The inhibition of enzymes such as cyclooxygenase and lipoxygenase by related triazole derivatives has been reported, indicating a possible mechanism for anti-inflammatory effects .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro for similar triazole derivatives. |
| Anticancer Activity | Related compounds showed apoptosis induction in cancer cell lines; potential for further exploration in N-(4,5-dihydroxy...) derivatives. |
| Enzyme Inhibition | Hydroxymethyl and thioxo groups linked to inhibition of key inflammatory enzymes. |
Synthesis Methods
The synthesis of N-(4,5-dihydroxy...) involves multi-step organic reactions typically starting from simpler precursors. Key steps may include:
- Formation of the tetrahydropyran ring.
- Introduction of the triazole moiety.
- Functionalization with hydroxymethyl and thioxo groups.
These methods ensure the retention of biological activity while allowing for structural modifications that could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
